4-Ethoxypyrimidin-2-ol

Descripción general

Descripción

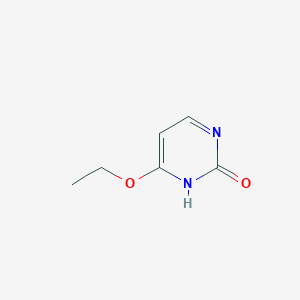

4-Ethoxypyrimidin-2-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by an ethoxy group attached to the fourth carbon and a hydroxyl group attached to the second carbon of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxypyrimidin-2-ol can be achieved through several methods. One common approach involves the cyclization of ethyl isourea sulfate with urea, followed by the introduction of an ethoxy group. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.

Another method involves the reaction of 2-ethoxy-4,6-dihydroxypyrimidine with trifluoromethanesulfonic anhydride to generate an intermediate, which is then fluorinated to obtain this compound. This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethoxypyrimidin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the second carbon can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 2-oxo-4-ethoxypyrimidine.

Reduction: Formation of 2-amino-4-ethoxypyrimidine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

4-Ethoxypyrimidin-2-ol is being explored as a scaffold for the design of new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties. Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activities, including anti-inflammatory and antimicrobial effects .

Case Study: Synthesis and Evaluation

A study synthesized various pyrimidine derivatives, including this compound, to evaluate their binding affinities to serotonin receptors (5-HT2C). The synthesized compounds were subjected to radioligand binding assays, revealing promising results for their potential use in treating mood disorders .

| Compound | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| This compound | X μM | High for 5-HT2C |

Antimicrobial Properties:

Research has shown that pyrimidine derivatives possess antimicrobial properties. Studies have indicated that this compound and its derivatives can inhibit the growth of various bacterial strains . This makes them potential candidates for developing new antibiotics.

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The effectiveness was compared to standard anti-inflammatory drugs like celecoxib .

| Activity Type | IC50 Value (μM) | Comparison Drug |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.02 | Celecoxib (0.04) |

Industrial Applications

Agrochemicals:

Beyond medicinal uses, this compound has applications in the development of agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in creating effective pesticides and herbicides.

Material Science:

The compound is also being explored for its potential use in material science, where its unique chemical properties can be utilized to develop materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 4-Ethoxypyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also exert its effects by modulating the activity of nuclear factor κB and other transcription factors involved in the inflammatory response.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxypyrimidine: Similar structure but lacks the ethoxy group.

4-Methoxypyrimidin-2-ol: Similar structure with a methoxy group instead of an ethoxy group.

2-Aminopyrimidine: Contains an amino group at the second position instead of a hydroxyl group.

Uniqueness

4-Ethoxypyrimidin-2-ol is unique due to the presence of both an ethoxy group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Actividad Biológica

4-Ethoxypyrimidin-2-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy group at the 4-position and a hydroxyl group at the 2-position of the pyrimidine ring, which are critical for its biological activity.

1. 5-HT2C Receptor Agonism

Recent studies have highlighted the ability of various pyrimidine derivatives, including those similar to this compound, to act as selective agonists for the 5-HT2C receptor. This receptor is implicated in numerous neurological and psychiatric disorders. In vitro assays demonstrated that certain pyrimidine analogs exhibited significant binding affinities and agonistic effects on the 5-HT2C receptor, with some compounds achieving over 50% activation at concentrations around 10 μM .

2. Anti-inflammatory Activity

Pyrimidine derivatives have been evaluated for their anti-inflammatory properties. For instance, compounds structurally related to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for several derivatives ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, indicating moderate anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is significantly influenced by their structural modifications. For example, variations in the substituents at the 2 and 4 positions of the pyrimidine ring can enhance selectivity and potency towards specific receptors like the 5-HT2C receptor. Studies indicate that adding electron-donating groups can improve binding affinity and agonistic activity .

Case Study 1: Selective Agonism at 5-HT2C Receptors

A study synthesized a series of pyrimidine derivatives, including those with ethoxy substitutions, and evaluated their binding affinities towards the 5-HT2C receptor. The most promising compounds displayed high selectivity against other serotonin receptor subtypes, suggesting their potential as therapeutic agents for conditions like obesity and depression .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives through COX inhibition assays. Compounds were tested in vivo using models like carrageenan-induced paw edema, demonstrating that certain derivatives not only inhibited COX activity but also reduced inflammation effectively compared to standard drugs like indomethacin .

Table 1: Biological Activity Summary of Pyrimidine Derivatives

| Compound | Target Receptor | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | 5-HT2C | TBD | Potential agonist |

| Compound A | COX-1 | 19.45 ± 0.07 | Moderate inhibition |

| Compound B | COX-2 | 23.8 ± 0.20 | Comparable to celecoxib |

| Compound C | COX-1/COX-2 | ED50: ~9 μM | Effective anti-inflammatory |

Propiedades

IUPAC Name |

6-ethoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-5-3-4-7-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWARRDBZOQWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355763 | |

| Record name | 4-ethoxypyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-43-5 | |

| Record name | 4-ethoxypyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.